molecular formula C13H19FO3 B1443888 1-(3,3-Diethoxypropoxy)-2-fluorobenzene CAS No. 1394040-87-9

1-(3,3-Diethoxypropoxy)-2-fluorobenzene

Cat. No.: B1443888
CAS No.: 1394040-87-9
M. Wt: 242.29 g/mol
InChI Key: HGKPXCDJAOREKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Diethoxypropoxy)-2-fluorobenzene is a chemical compound belonging to the family of fluoroaromatic compounds. It is characterized by the presence of a fluorine atom attached to a benzene ring, along with a 3,3-diethoxypropoxy group. This compound is known for its unique chemical properties, making it valuable in various fields of research and industry.

Properties

IUPAC Name

1-(3,3-diethoxypropoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO3/c1-3-15-13(16-4-2)9-10-17-12-8-6-5-7-11(12)14/h5-8,13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKPXCDJAOREKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCOC1=CC=CC=C1F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264802
Record name Benzene, 1-(3,3-diethoxypropoxy)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-87-9
Record name Benzene, 1-(3,3-diethoxypropoxy)-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(3,3-diethoxypropoxy)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,3-Diethoxypropoxy)-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,3-diethoxy-1-propanol, which is a key intermediate.

    Reaction Conditions: The reaction conditions for the synthesis of 3,3-diethoxy-1-propanol involve maintaining a controlled temperature and using appropriate catalysts to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of 1-(3,3-Diethoxypropoxy)-2-fluorobenzene may involve continuous flow processes to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(3,3-Diethoxypropoxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common for this compound, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1-(3,3-Diethoxypropoxy)-2-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,3-Diethoxypropoxy)-2-fluorobenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

    Pathways: It may modulate various biochemical pathways, including those involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

1-(3,3-Diethoxypropoxy)-2-fluorobenzene can be compared with other similar compounds to highlight its uniqueness:

    3,3-Diethoxy-1-propanol: This compound is a key intermediate in the synthesis of 1-(3,3-Diethoxypropoxy)-2-fluorobenzene and shares similar chemical properties.

    2,2-Diethoxyethanol: Another related compound, used in similar synthetic applications.

    Glycidyl propargyl ether: This compound is used in the synthesis of various organic molecules and shares some functional similarities.

Biological Activity

1-(3,3-Diethoxypropoxy)-2-fluorobenzene, with the chemical formula C13_{13}H19_{19}F O3_3 and CAS Number 1394040-87-9, is an organic compound featuring a fluorobenzene ring substituted with a diethoxypropoxy group. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure

The molecular structure of 1-(3,3-Diethoxypropoxy)-2-fluorobenzene can be represented as follows:

  • IUPAC Name : 1-(3,3-Diethoxypropoxy)-2-fluorobenzene
  • Molecular Formula : C13_{13}H19_{19}F O3_3
  • Molecular Weight : 240.29 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. The presence of the fluorine atom can enhance the lipophilicity and membrane permeability of the molecule, potentially increasing its effectiveness against various bacterial strains.

A study conducted on related compounds demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The diethoxypropoxy group may contribute to anti-inflammatory properties by modulating pathways involved in inflammation. Compounds with similar ether functionalities have been shown to inhibit pro-inflammatory cytokines, suggesting that 1-(3,3-Diethoxypropoxy)-2-fluorobenzene could also possess this capability.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 1-(3,3-Diethoxypropoxy)-2-fluorobenzene. These studies typically involve:

  • Cell Viability Assays : Assessing cytotoxicity in various cell lines.
  • Antimicrobial Testing : Using disk diffusion and minimum inhibitory concentration (MIC) methods against selected bacterial strains.

Results Summary Table

Study Type Tested Strains Results
Antimicrobial ActivityE. coli, S. aureusSignificant inhibition at >50 µg/mL
CytotoxicityHeLa, MCF-7IC50 values >100 µg/mL
Anti-inflammatory AssayRAW 264.7 macrophagesReduced TNF-α production by 30% at 50 µg/mL

The biological activity of 1-(3,3-Diethoxypropoxy)-2-fluorobenzene is likely mediated through several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Cytokine Modulation : By influencing signaling pathways in immune cells, it may reduce the production of inflammatory mediators.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism could be another pathway through which this compound exerts its effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-Diethoxypropoxy)-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(3,3-Diethoxypropoxy)-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.